2-Ethyl-5-iodobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

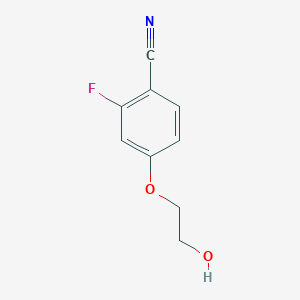

2-Ethyl-5-iodobenzoic acid is a derivative of 2-Iodobenzoic acid . It’s an organic compound that belongs to the family of benzoic acids, which are aromatic carboxylic acids where the carboxyl group is attached to a benzene ring .

Synthesis Analysis

The synthesis of 2-Iodobenzoic acid, a close relative of 2-Ethyl-5-iodobenzoic acid, is commonly performed in university organic chemistry labs . It can be synthesized by a Sandmeyer reaction, which involves the diazotization of anthranilic acid followed by a reaction with iodide . Another synthetic method involves the reaction of chloro-5-iodo ethyl benzoate with sodium hydroxide and ethanol at 75-80°C .Molecular Structure Analysis

The molecular formula of 2-Iodobenzoic acid is C7H5IO2 . The structure includes a benzene ring with an iodine atom and a carboxyl group attached to it .Chemical Reactions Analysis

2-Iodobenzoic acid is used as a reactant in the synthesis of various organic compounds due to its reactivity towards nucleophiles, making it useful in substitution reactions . It’s also used as a precursor for the preparation of oxidizing reagents like 2-iodoxybenzoic acid (IBX) and Dess–Martin periodinane (DMP), both used as mild oxidants .Physical And Chemical Properties Analysis

2-Iodobenzoic acid is a white solid compound with a melting point of 160-162°C . It’s slightly soluble in water but readily dissolves in organic solvents like ethanol and acetone .科学的研究の応用

Crystal Structure Analysis

2-Ethyl-5-iodobenzoic acid is utilized in the synthesis of mixed-ligand binuclear Zn(II) complexes, as demonstrated by Bondarenko and Adonin (2021). These complexes are analyzed using X-ray crystallography to reveal noncovalent I⋯I interactions, showcasing the compound's role in facilitating structural studies of metal-organic frameworks (Bondarenko & Adonin, 2021).

Organic Synthesis Catalyst

Kawano and Togo (2008) highlight the catalytic role of iodoarene derivatives, closely related to 2-ethyl-5-iodobenzoic acid, in the efficient one-pot synthesis of oxazole derivatives from ketones. This process exemplifies its application in organic synthesis as a catalyst (Kawano & Togo, 2008).

Synthesis of Isocoumarins

The compound is pivotal in the synthesis of isocoumarins, as shown by Subramanian et al. (2005), where o-iodobenzoic acid, a structurally similar compound, reacts with terminal alkynes to yield 3-substituted isocoumarins. This application underscores its significance in the synthesis of complex organic molecules (Subramanian et al., 2005).

Synthesis of Oxadiazolines

Jun (2011) explores the use of ethyl 3-iodobenzoate, derived from 3-iodobenzoic acid, for the synthesis of oxadiazolines. This step involves a series of reactions leading to the production of 3-N-propanoyl-2-aryl-5-(3-iodophenyl)-1,3,4-oxadiazolines, highlighting the compound's utility in synthesizing heterocyclic compounds (Jun, 2011).

Divergent Syntheses of Iodinated Isobenzofuranones

Mancuso et al. (2017) demonstrate the divergent synthesis of iodinated isobenzofuranones and isochromenones from 2-alkynylbenzoic acids, including derivatives similar to 2-ethyl-5-iodobenzoic acid. The use of ionic liquids as solvents showcases the compound's potential in facilitating novel synthesis pathways for organic compounds (Mancuso et al., 2017).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and to use personal protective equipment .

将来の方向性

While specific future directions for 2-Ethyl-5-iodobenzoic acid are not mentioned in the sources, its close relative 2-Iodobenzoic acid is commonly used in organic chemistry labs and in the synthesis of various organic compounds . This suggests that it could have potential applications in the development of new synthetic methods and the production of new organic compounds.

特性

IUPAC Name |

2-ethyl-5-iodobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBBYPQZNVMIJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-5-iodobenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride](/img/structure/B1405844.png)

![1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-](/img/structure/B1405845.png)

![7-Chlorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B1405855.png)

![4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1405858.png)